molecular formula C17H24N2OSi B15155183 4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole

4-Tert-butyl-3-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1,2,4-oxadiazole

Cat. No.: B15155183
M. Wt: 300.5 g/mol
InChI Key: MUPUZYFQUYSBAT-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring

Preparation Methods

The synthesis of 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the phenyl group: This can be done via a coupling reaction, such as Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

    Addition of the trimethylsilyl group: This step typically involves the use of trimethylsilyl chloride in the presence of a base.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

    Coupling reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium).

Scientific Research Applications

4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. The presence of the oxadiazole ring and various substituents allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-OXADIAZOLE include other oxadiazoles with different substituents. For example:

    4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-THIADIAZOLE: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    4-TERT-BUTYL-3-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOLE: Similar structure but with an additional nitrogen atom in the ring.

Properties

Molecular Formula

C17H24N2OSi

Molecular Weight

300.5 g/mol

IUPAC Name

2-(4-tert-butyl-3-phenyl-5H-1,2,4-oxadiazol-5-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C17H24N2OSi/c1-17(2,3)19-15(12-13-21(4,5)6)20-18-16(19)14-10-8-7-9-11-14/h7-11,15H,1-6H3

InChI Key

MUPUZYFQUYSBAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(ON=C1C2=CC=CC=C2)C#C[Si](C)(C)C

Origin of Product

United States

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